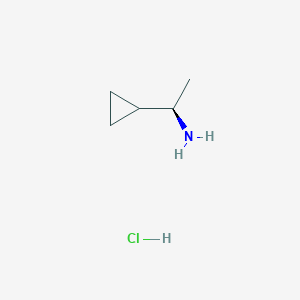![molecular formula C7H10ClN3O3 B1527015 2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride CAS No. 1158528-12-1](/img/structure/B1527015.png)
2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride
説明
“2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride” is a chemical compound with the molecular formula C7H10ClN3O3. It is a derivative of nitropyridine .
Synthesis Analysis
The synthesis of nitropyridine derivatives, such as “this compound”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . From 3-nitropyridine, a series of 2-substituted-5-nitro-pyridines has been synthesized .Chemical Reactions Analysis
The reaction mechanism involved in the synthesis of nitropyridine derivatives is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .科学的研究の応用
Potential Anticancer Agents
Research has explored the synthesis of compounds related to 2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride for their potential as anticancer agents. For example, studies on the hydrolysis and catalytic hydrogenation of specific nitropyridines have led to the creation of compounds that were tested for their effects on the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia (Temple et al., 1983).
Structural Studies and Tautomerism
Investigations into the structures of nitropyridine derivatives, such as 1-benzyl-4-nitroso-5-aminopyrazole and its hydrochloride, have been conducted to understand their tautomeric behaviors and protonation states, providing insights into the chemical properties and reactivity of these compounds (Holschbach et al., 2003).
Development of NLO Active Materials
Research on the synthesis of derivatives of 2-{(2-hydroxyethyl)-[4-(4-nitrophenylazo)phenyl]amino}ethanol and related compounds has been aimed at developing electro-optical active polyurethanes. These studies focus on the molecular geometry, hyperpolarizability, and NLO performance, indicating potential applications in optoelectronics (Jecs et al., 2009).
Catalytic Activity and Selectivity
The synthesis of 2-chloro-3-aminopyridine, an important intermediate for pharmaceuticals and pesticides, through selective hydrogenation over Pd-Fe/TiO_2 catalysts, highlights the catalytic efficiency and selectivity of these processes. This research demonstrates the utility of nitropyridine derivatives in facilitating chemical transformations (Liu Chang-chun, 2010).
Quantum Chemical Studies
Quantum chemical studies and spectroscopic investigations on nitropyridine derivatives provide detailed insights into their energy, molecular structure, vibrational analysis, and electronic properties. These studies contribute to a deeper understanding of the chemical and physical properties of nitropyridine compounds (Sivaprakash et al., 2019).
特性
IUPAC Name |
2-[(3-nitropyridin-2-yl)amino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3.ClH/c11-5-4-9-7-6(10(12)13)2-1-3-8-7;/h1-3,11H,4-5H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSYUGJENGNIPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NCCO)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 2-[1-(cyclohex-3-en-1-yl)-N-(propan-2-yl)formamido]acetate](/img/structure/B1526937.png)
![4'-[(Dimethylamino)methyl]-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1526938.png)

![1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one](/img/structure/B1526944.png)




![5-Amino-2-{[2-(pyridin-3-yl)ethyl]amino}benzoic acid](/img/structure/B1526952.png)
![2-[N-(butan-2-yl)3-bromobenzenesulfonamido]acetic acid](/img/structure/B1526954.png)
![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol](/img/structure/B1526955.png)
